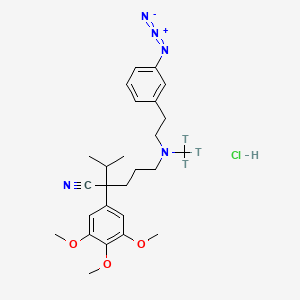
Protylonolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protylonolide is a 16-membered lactone compound derived from the macrolide antibiotic family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Protylonolide involves multiple steps, starting from the precursor compounds. One of the key methods includes the bioconversion of 20-deoxo-20-dihydro-12,13-deepoxy-12,13-dehydrorosaranolide to its final form . This process typically involves the use of specific strains of Micromonospora rosaria, which are engineered to produce the desired compound through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using genetically modified microorganisms. These microorganisms are cultivated under controlled conditions to optimize the yield of the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Protylonolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
Protylonolide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other macrolide antibiotics and studying their chemical properties.
Biology: The compound is used in studies related to microbial metabolism and enzyme functions.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against various bacterial strains.
Industry: It is used in the production of other valuable compounds through bioconversion processes.
Mechanism of Action
The mechanism of action of Protylonolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain. The molecular targets include specific ribosomal proteins and RNA sequences that are crucial for bacterial growth and survival.
Comparison with Similar Compounds
Similar Compounds
Rosamicin: A closely related macrolide antibiotic with similar structural features.
Tylactone: Another 16-membered lactone with comparable chemical properties.
20-Deoxorosaramicin: A derivative with slight structural modifications.
Uniqueness
Protylonolide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, effectiveness, and spectrum of activity compared to other similar compounds .
Properties
CAS No. |
74758-60-4 |
|---|---|
Molecular Formula |
C23H38O5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(11Z,13E)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9-,14-11+ |
InChI Key |
YJSXTLYNFBFHAT-TVFNDYRWSA-N |
SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
Isomeric SMILES |
CCC1CC(C(=O)/C=C\C(=C\C(C(OC(=O)CC(C(C1O)C)O)CC)C)\C)C |
Canonical SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
Synonyms |
20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5E,8E,11E,14E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B1234172.png)
![(4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1234175.png)




![(2Z)-2-[(4R)-1-[(1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1234184.png)




